molecular formula C9H10O2 B1295695 Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid CAS No. 90820-03-4

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid

Cat. No. B1295695
CAS RN: 90820-03-4
M. Wt: 150.17 g/mol
InChI Key: KMROWUMWXXGKAD-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid is a compound that belongs to the family of tricyclic compounds, which are characterized by their three-ring structure. This particular compound has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of tricyclic compounds similar to Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid has been explored in several studies. For instance, the synthesis of trans-tricyclo[4.2.0.0(1,3)]oct-4-ene, a related compound, was achieved in four steps starting from a gem-dichloro ketone . This process involved a series of reactions that provided insights into the stability and reactivity of such tricyclic systems. The synthesis of other related compounds, such as 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters, has also been reported, demonstrating the versatility of tricyclic frameworks in organic synthesis .

Molecular Structure Analysis

The molecular structure of tricyclic compounds has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, an X-ray crystal structure of trans-tricyclo[4.2.0.0(1,3)]oct-4-ene confirmed the stereochemical assignment of the synthetic intermediate . Similarly, the stereochemistry of proton attack on endo-tricyclo[3.2.1.02,4]oct-6-ene was determined using deuterium labeling experiments and NMR spectral analysis .

Chemical Reactions Analysis

Tricyclic compounds undergo a range of chemical reactions, including acid-catalyzed cleavage, cycloadditions, and rearrangements. The reaction of endo-tricyclo[3.2.1.02,4]oct-6-ene with methanol in the presence of toluene-p-sulphonic acid leads to the formation of methoxybicyclo[3.2.1]oct-3-ene derivatives . Tricyclic ketones have been shown to rearrange under the influence of formic acid to produce ring-methylated phenylacetic acids . Additionally, tricyclo[3.3.0.02,8]oct-3-enes have been studied for their acid cleavage reactions and cycloadditions with dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds are influenced by their unique molecular structures. The stability of these compounds under various conditions has been a subject of interest. For example, trans-tricyclo[4.2.0.0(1,3)]oct-4-ene was found to be surprisingly stable and only reacted with glacial acetic acid at elevated temperatures . The equilibrium constants and reaction rates for the equilibration of tricyclic compounds have been measured, providing valuable information about their thermodynamic properties .

properties

IUPAC Name

tricyclo[3.2.1.02,4]oct-6-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMROWUMWXXGKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291515, DTXSID00919542
Record name STK177276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid

CAS RN

90820-03-4, 91746-77-9
Record name NSC76148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK177276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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